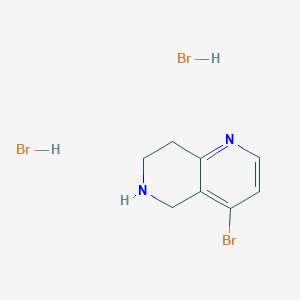
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide is a chemical compound with the CAS Number: 1909337-65-0 . It has a molecular weight of 374.9 and is typically in powder form .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis of these compounds has been achieved through various pathways, including the adaptation of the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6 (7)8;;/h1,4,10H,2-3,5H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide are not available, 1,6-naphthyridines in general have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 374.9 . The storage temperature is typically room temperature .Applications De Recherche Scientifique
Bromination of Naphthyridines
- The bromination process of naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been studied. For instance, Malm, Börnfeldt, and Gronowitz (1994) explored the bromination of thieno[c]fused 1,5-naphthyridines, highlighting the regioselectivity and product variation depending on the reaction conditions (Malm et al., 1994).
Electronic Structure Analysis
- B. Mianowska and W. Śliwa (1990) conducted a study on the electronic structure of bromo derivatives of isomeric naphthyridines, including 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, using SCF CI PPP methods. This research provides valuable insights into the electronic properties of such compounds (Mianowska & Śliwa, 1990).
Tetrahydro- and Decahydro-Naphthyridines
- Research by W. Armarego (1967) involved the preparation of tetrahydro-naphthyridines through reduction processes, which is relevant to understanding the synthesis pathways of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Armarego, 1967).
Amination of Bromo-Naphthyridines
- The amination of bromo-naphthyridines, including the specific compound , has been explored by researchers like W. Czuba (2010). Such studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Czuba, 2010).
Bromination in Different Conditions
- Studies by H. Plas and M. Woźniak (1976) on the bromination of naphthyridines under various conditions shed light on the versatility and reactivity of these compounds, including 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide (Plas & Woźniak, 1976).
Synthesis and Modification
- The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, as reported by A. Shiozawa et al. (1984), demonstrates the chemical modifications and syntheses possible with this class of compounds (Shiozawa et al., 1984).
Cobalt-Catalyzed Cyclizations
- Zhou, Porco, and Snyder (2007) conducted research on the cobalt-catalyzed [2 + 2 + 2] cyclizations for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, which is relevant to the synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Zhou, Porco, & Snyder, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLESYDPUAFDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
CAS RN |
1909337-65-0 |
Source


|
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)


![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)
![(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2384029.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2384030.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2384033.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)